Lipophilicity (LogP) Comparison
The experimentally determined LogP of 4-Ethoxybenzene-1,2-diamine is 0.650 (SIELC HPLC-derived) [1], with computed ACD/LogP values ranging from 0.38 to 2.41 depending on the algorithm . This places its lipophilicity substantially above unsubstituted o-phenylenediamine (LogP = 0.15) [2] and below 4-chloro-o-phenylenediamine (Log Kow = 1.28) [3]. Compared to 4-methoxy-o-phenylenediamine (computed LogP ~2.02) , the ethoxy analog shows moderately lower predicted lipophilicity. The experimentally anchored SIELC value (0.650) provides the most reliable single-point comparison for chromatographic method development.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.650 (experimental, SIELC); ACD/LogP = 0.38 (LookChem computed) |
| Comparator Or Baseline | o-Phenylenediamine: LogP = 0.15 (experimental); 4-Chloro-o-phenylenediamine: Log Kow = 1.28 (experimental); 4-Methoxy-o-phenylenediamine: computed LogP ~2.02 |
| Quantified Difference | ~4.3× higher LogP than parent o-phenylenediamine; ~2× lower than 4-chloro analog |
| Conditions | SIELC Newcrom R1 reverse-phase HPLC column with acetonitrile/water/phosphoric acid mobile phase (experimental LogP); ACD/Labs V11.02 algorithm (computed values) |
Why This Matters
Higher LogP relative to o-phenylenediamine improves organic-solvent solubility and alters retention in reversed-phase chromatographic purification, directly impacting isolation yield and purity for benzimidazole library synthesis.
- [1] SIELC Technologies. 1,2-Benzenediamine, 4-ethoxy- HPLC Application. LogP = 0.650. Retrieved from https://sielc.com/12-benzenediamine-4-ethoxy. View Source
- [2] Loba Chemie / SIELC. o-Phenylenediamine: LogP = 0.15. Retrieved from https://sielc.com/o-phenylenediamine. View Source
- [3] NCBI PubChem / NTP. 4-Chloro-o-phenylenediamine: Log Kow = 1.28. Retrieved from https://www.ncbi.nlm.nih.gov. View Source
